molecular formula C22H25ClN6O B2882264 N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946261-59-2

N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2882264
CAS No.: 946261-59-2
M. Wt: 424.93
InChI Key: RPJWKRKRGXYGAB-UHFFFAOYSA-N
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Description

N2-(3-Chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by its substitution pattern:

  • N2 position: 3-chloro-2-methylphenyl group, introducing steric bulk and moderate lipophilicity.
  • N4 position: 3,4-dimethylphenyl group, enhancing hydrophobic interactions.
  • C6 position: Morpholine ring, contributing to solubility via hydrogen bonding and conformational stability .

Its synthesis likely follows general triazine alkylation/amination procedures, as seen in and , where chloromethyl intermediates react with phenolic or amine nucleophiles under basic conditions (e.g., K₂CO₃ in DMF).

Properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O/c1-14-7-8-17(13-15(14)2)24-20-26-21(25-19-6-4-5-18(23)16(19)3)28-22(27-20)29-9-11-30-12-10-29/h4-8,13H,9-12H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJWKRKRGXYGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a novel compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structural complexity of this molecule, which includes multiple functional groups, suggests a diverse range of biological interactions.

The molecular formula of this compound is C22H25ClN6O with a molecular weight of 424.9 g/mol. Its structure features a triazine ring substituted with chloro and dimethylphenyl groups as well as a morpholine moiety, which may enhance its solubility and bioavailability.

PropertyValue
Molecular FormulaC22H25ClN6O
Molecular Weight424.9 g/mol
CAS Number946209-00-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation and survival. Notably, compounds containing triazine structures have been reported to inhibit key pathways such as the PI3K/Akt signaling pathway, which is crucial in cancer biology .

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models . The mechanism often involves the inhibition of the PI3K/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies on structurally similar triazines indicate effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological potency of triazine derivatives is often influenced by their structural features. Substituents such as chloro and dimethyl groups can enhance lipophilicity and improve membrane permeability. This relationship underscores the importance of optimizing chemical modifications to enhance biological activity while minimizing toxicity .

Case Studies

  • Antitumor Efficacy : In a study involving bis(morpholino-1,3,5-triazine) derivatives similar to our compound, significant antitumor effects were observed in both subcutaneous and orthotopic xenograft models when administered intravenously . The study highlighted the potential for these compounds as therapeutic agents in cancer treatment.
  • Antibacterial Evaluation : A recent investigation into the antibacterial properties of triazine derivatives demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were tested using the agar diffusion method, showing zones of inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride ()

  • Key differences: N2 substituent: 4-Chlorophenyl (vs. 3-chloro-2-methylphenyl in the target compound). C6 substituent: Pyrrolidine (5-membered ring) instead of morpholine (6-membered ring with oxygen). Pyrrolidine’s lack of oxygen limits hydrogen-bonding capacity, reducing solubility . Salt form: Hydrochloride salt enhances aqueous solubility but may alter pharmacokinetics compared to the free base.

6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine ()

  • Key differences: N2/N4 substituents: Phenyl and 3-(trifluoromethyl)phenyl groups. C6 substituent: Morpholine (shared with the target compound), suggesting similar solubility profiles.

N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine (Compound 40, )

  • Key differences :
    • C6 substituent : Thioether group (vs. morpholine). Thioethers are prone to oxidative metabolism, shortening half-life compared to morpholine’s stability .
    • Substituent effects : Dual fluorine atoms enhance electronegativity but may reduce steric bulk compared to the target’s methyl groups.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Pyrrolidine Analogue Trifluoromethyl Analogue Thioether Analogue
C6 Substituent Morpholine (O-containing) Pyrrolidine Morpholine Thioether
Hydrogen Bonding High (O atom) Low High Low
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 ~3.7 (CF₃ increases lipophilicity) ~3.2
Metabolic Stability High (stable ether linkage) Moderate High (CF₃ resists oxidation) Low (S oxidation)

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